3'-Chloroacetophenone physical and chemical properties
3'-Chloroacetophenone physical and chemical properties
An In-depth Technical Guide to 3'-Chloroacetophenone
Introduction
3'-Chloroacetophenone, also known as 1-(3-chlorophenyl)ethanone, is an aromatic ketone that serves as a versatile and crucial intermediate in various fields of chemical synthesis. With the CAS number 99-02-5, this compound is characterized by a chlorine atom positioned meta to the acetyl group on the benzene (B151609) ring. This substitution pattern imparts unique reactivity, making it a valuable building block in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document provides a comprehensive overview of the physical, chemical, and toxicological properties of 3'-Chloroacetophenone, along with detailed experimental protocols and applications relevant to researchers and drug development professionals.
Physical and Chemical Properties
3'-Chloroacetophenone is typically a clear, colorless to light yellow liquid at room temperature, though it can also appear as a white to off-white crystalline solid.[1][2][3] It possesses a characteristic mild, aromatic, or chloroform-like odor.[1][4] The compound is stable at room temperature in closed containers under normal storage and handling conditions.[5]
Quantitative Data Summary
The key physical and chemical properties of 3'-Chloroacetophenone are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 99-02-5 | [3][6][7][8] |
| Molecular Formula | C₈H₇ClO | [5][6][7][9] |
| Molecular Weight | 154.59 g/mol | [6][7][8][9] |
| IUPAC Name | 1-(3-chlorophenyl)ethanone | [4][6][8] |
| Synonyms | m-Chloroacetophenone, 1-Acetyl-3-chlorobenzene | [2][6][9][10] |
| Physical Properties | ||
| Appearance | Clear colorless to yellow liquid / White to off-white crystalline solid | [1][4][5][9] |
| Boiling Point | 227-229 °C at 760 mmHg | [2][3][9][11] |
| Melting Point | 35.50 °C (Note: Often handled as a liquid) | [4] |
| Density | 1.191 g/mL at 25 °C | [2][9][11][12] |
| Flash Point | 105 °C / 221 °F (closed cup) | [2][3][11][13] |
| Refractive Index | n20/D 1.550 | [2][9][11][14] |
| Vapor Density | 5.3 | [3][5] |
| Vapor Pressure | 0.0752 mmHg at 25°C | [12] |
| Solubility & Partitioning | ||
| Solubility in Water | Low solubility | [4] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and chloroform | [4] |
| LogP (Octanol/Water) | 2.51 - 2.54 | [12][15] |
Spectral Data
Detailed spectral data for 3'-Chloroacetophenone is available for structural elucidation and quality control purposes. This includes Mass Spectrometry, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][12]
| Data Type | Availability | Source(s) |
| Mass Spectrum (EI) | Data available via NIST WebBook | [6] |
| 1H NMR | Data available (90 MHz in CDCl₃) | [12] |
| 13C NMR | Data available (in CDCl₃) | [12] |
| IR Spectrum | Data available (liquid film) | [12] |
| Raman Spectrum | Data available (4880 A, 200 M, liquid) | [12] |
Chemical Reactivity and Stability
Stability
3'-Chloroacetophenone is stable under normal storage conditions, which include a cool, dry, well-ventilated area away from incompatible substances.[5][16] It should be stored in a tightly closed container.[5][16]
Reactivity and Incompatibilities
The molecule's reactivity is governed by the carbonyl group and the chlorinated aromatic ring.[12] The carbonyl group is susceptible to nucleophilic addition, while the aromatic ring can undergo further electrophilic substitution. The meta-positioned chlorine atom influences the electron density of the ring, directing incoming electrophiles.
The compound is incompatible with:
Hazardous Decomposition
Upon thermal decomposition, 3'-Chloroacetophenone can release irritating gases and vapors, including hydrogen chloride, carbon monoxide, and carbon dioxide.[3][5]
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
A common method for preparing 3'-Chloroacetophenone is through the Friedel-Crafts acylation of chlorobenzene.[1]
Materials:
-
Chlorobenzene
-
Acetyl chloride
-
Aluminum chloride (AlCl₃, Lewis acid catalyst)
-
Anhydrous conditions
Methodology:
-
Under anhydrous conditions, charge a reaction vessel with chlorobenzene.
-
Slowly add aluminum chloride to the vessel while stirring to form a complex.
-
Carefully add acetyl chloride to the reaction mixture. The reaction is exothermic and will generate hydrogen chloride (HCl) gas, which must be scrubbed.
-
Maintain the reaction temperature, typically with cooling, to ensure a controlled reaction rate and prevent side product formation.
-
After the reaction is complete (monitored by TLC or GC), quench the reaction by slowly pouring the mixture over crushed ice and water.
-
Separate the organic layer. Wash the organic layer with a dilute base (e.g., NaHCO₃ solution) to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product via vacuum distillation or column chromatography to yield pure 3'-Chloroacetophenone.[1]
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
General Handling and Storage Protocol
Due to its hazardous nature, strict safety protocols must be followed when handling 3'-Chloroacetophenone.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a chemical-resistant apron, and butyl rubber gloves.[5]
-
Avoid contact with eyes, skin, and clothing.[5]
-
Prevent inhalation of vapors or mists.[5] A NIOSH/MSHA approved respirator should be used if exposure limits may be exceeded.[3][5]
-
Wash hands and any exposed skin thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, well-ventilated area.[5][16]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
Facilities should be equipped with an eyewash station and a safety shower.[5]
Applications in Research and Drug Development
3'-Chloroacetophenone is a key intermediate in the synthesis of a wide range of organic molecules.
-
Pharmaceutical Synthesis: It is a crucial precursor for certain pharmaceutical agents.[1] Notably, it is used in the synthesis of carbamazepine, a drug for treating epilepsy, and in the development of GABA-AT inhibitors.[9] It has also been utilized in synthetic pathways for compounds with antimycobacterial activity.[16]
-
Agrochemicals and Fine Chemicals: The compound serves as a building block for various pesticides and other fine chemicals, such as dyes and polymers.[1][12]
-
Riot Control Agent: Due to its lachrymatory properties (causing irritation and tearing), it has been employed as a tear gas or riot control agent.[1][17]
Caption: Core Properties and Applications of 3'-Chloroacetophenone.
Safety and Toxicology
3'-Chloroacetophenone is classified as a hazardous chemical and poses several health risks upon exposure.[3]
-
Acute Effects: It is harmful if swallowed or inhaled.[3][5] It is a potent irritant to the eyes, skin, and respiratory system.[3][5][17] As a lachrymator, it causes an immediate increase in the flow of tears.[5] Inhalation can lead to respiratory tract irritation and potentially delayed pulmonary edema.[5]
-
Sensitization: The compound may cause an allergic skin reaction (sensitization), which becomes apparent upon re-exposure to the material.[5]
-
Hazard Classifications: It is classified with hazard codes Xi (Irritant) and Xn (Harmful).[9] The GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9][11][13]
First aid measures include immediately flushing eyes or skin with plenty of water for at least 15 minutes and seeking medical aid.[5] If inhaled, the individual should be moved to fresh air.[5] If ingested, medical aid should be sought immediately without inducing vomiting.[5]
References
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